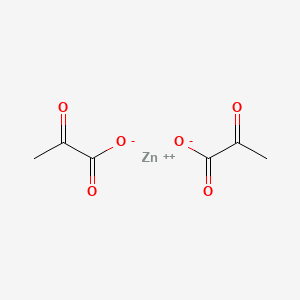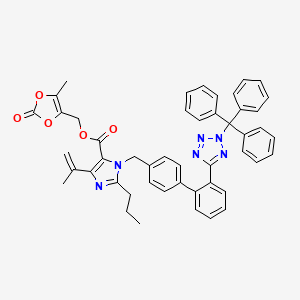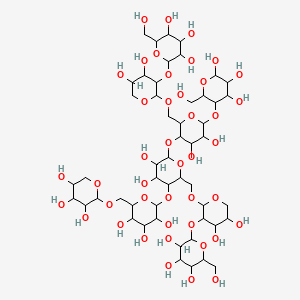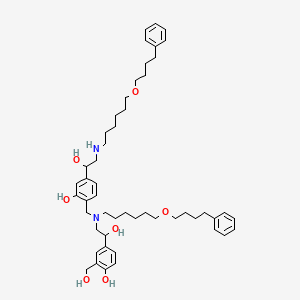
zinc;2-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc pyruvate can be synthesized through several methods. One common method involves the reaction of pyruvic acid with zinc oxide or zinc carbonate. The reaction is typically carried out in an aqueous solution, and the resulting zinc pyruvate is then isolated by filtration and drying.
Industrial Production Methods
In industrial settings, zinc pyruvate is often produced through large-scale chemical reactions involving pyruvic acid and zinc salts. The process involves careful control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc pyruvate undergoes various chemical reactions, including:
Oxidation: Zinc pyruvate can be oxidized to form zinc acetate and carbon dioxide.
Reduction: It can be reduced to form zinc lactate.
Substitution: Zinc pyruvate can undergo substitution reactions with other metal salts to form different metal pyruvates.
Common Reagents and Conditions
Common reagents used in reactions with zinc pyruvate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various metal salts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving zinc pyruvate include zinc acetate, zinc lactate, and other metal pyruvates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Zinc pyruvate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: Zinc pyruvate is studied for its role in metabolic pathways and its potential as a dietary supplement.
Medicine: It has been investigated for its potential therapeutic effects, including its antioxidant and anti-inflammatory properties.
Industry: Zinc pyruvate is used in the production of various industrial products, including cosmetics and pharmaceuticals.
Mécanisme D'action
The mechanism of action of zinc pyruvate involves its ability to interact with various molecular targets and pathways. In biological systems, zinc pyruvate can act as an antioxidant by scavenging reactive oxygen species and reducing oxidative stress. It also plays a role in metabolic pathways by providing a source of pyruvate, which is an important intermediate in energy production.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to zinc pyruvate include other metal pyruvates, such as calcium pyruvate and magnesium pyruvate. These compounds share similar chemical structures and properties but differ in their specific metal ions.
Uniqueness
Zinc pyruvate is unique due to its specific interactions with zinc ions, which play important roles in various biological processes. The presence of zinc ions in zinc pyruvate gives it distinct properties, such as enhanced antioxidant activity and potential therapeutic effects.
Conclusion
Zinc;2-oxopropanoate, or zinc pyruvate, is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and interactions with zinc ions make it a valuable compound for scientific research and industrial use.
Propriétés
IUPAC Name |
zinc;2-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H4O3.Zn/c2*1-2(4)3(5)6;/h2*1H3,(H,5,6);/q;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRKSSSORHJPQI-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].CC(=O)C(=O)[O-].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24887-16-9 |
Source


|
| Record name | Zinc pyruvate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24887-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B589553.png)



